molecular formula C13H13N3O B2907438 2-[(pyridin-2-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097895-71-9

2-[(pyridin-2-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No. B2907438
CAS RN: 2097895-71-9
M. Wt: 227.267
InChI Key: ZWIOSQWLTGIXED-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of nitrogen and oxygen atoms in the rings would likely result in a polar molecule. The exact structure would need to be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitrogen and oxygen atoms in the rings, as well as the methylene bridge. These functional groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. These properties could be determined experimentally .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling any chemical compound .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. This could include developing more efficient synthesis methods, investigating its reactivity with various reagents, and testing its activity against biological targets .

properties

IUPAC Name

2-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c17-13-8-10-4-3-6-12(10)15-16(13)9-11-5-1-2-7-14-11/h1-2,5,7-8H,3-4,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIOSQWLTGIXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(pyridin-2-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

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